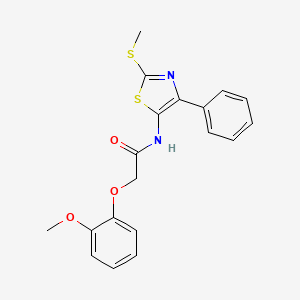

2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-14-10-6-7-11-15(14)24-12-16(22)20-18-17(21-19(25-2)26-18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFQLSZAKXTRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=C(N=C(S2)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-(methylthio)-4-phenylthiazol-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structural features make it an ideal candidate for developing new chemical entities with tailored properties.

Biology

Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazole compounds can exhibit significant biological activity, including immunomodulatory effects and low toxicity profiles .

Medicine

The compound is being explored as a candidate for drug development due to its structural features that may interact with specific molecular targets. For instance, thiazole derivatives have been linked to anticancer activities through their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in cancer progression .

Case Study 1: Anticancer Activity

A study investigating new thiazole carboxamide derivatives found that modifications in structure significantly enhanced their potency against COX isoforms. The introduction of specific functional groups improved binding affinity and selectivity towards target proteins, suggesting that similar modifications in 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide could yield promising anticancer agents .

Case Study 2: Immunomodulatory Effects

Another study highlighted the immunomodulatory activities of thiazole compounds in treating chronic diseases such as rheumatoid arthritis. The low toxicity and effective modulation of immune responses make these compounds valuable in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Thiadiazole vs. Thiazole

Compounds like 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) () replace the thiazole with a 1,3,4-thiadiazole ring. For example, 5k exhibits a melting point of 135–136°C and 72% yield, comparable to thiazole-based analogues but with differing electronic profiles .

Triazole Derivatives

describes 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide , where the thiazole is replaced by a triazole. Triazoles offer additional hydrogen-bonding sites but may reduce planarity, impacting target engagement .

Benzothiazole Analogues

The trifluoromethyl group in these compounds improves metabolic stability but may increase steric hindrance .

Substituent Effects

Thioether Groups

- Methylthio vs. Ethylthio/Benzylthio: In , 5l (ethylthio substitution) has a higher melting point (138–140°C) than 5k (methylthio), suggesting stronger crystal packing.

- Phenyl vs. Fluorophenyl/Chlorophenyl : Fluorophenyl-substituted thiazoles (e.g., 4a in ) show enhanced anticancer selectivity, attributed to electronegative fluorine improving target interactions .

Methoxy Positioning

The 2-methoxyphenoxy group in the target compound differs from 4-methoxyphenyl analogues (e.g., ). Ortho-substitution may hinder rotation, stabilizing specific conformations critical for activity .

Physicochemical Properties

Biological Activity

2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features suggest possible biological activities, making it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The compound consists of a methoxyphenoxy group, a thiazolyl group, and an acetamide group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3S2 |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1049187-76-9 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of methoxyphenols have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The presence of specific functional groups, such as methoxy and thiazole moieties, enhances this activity .

Anticancer Activity

The thiazole derivatives are notable for their anticancer properties. Studies have shown that thiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The mechanism by which 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

- Receptor Binding : It could bind to cellular receptors, influencing various signaling pathways.

- Radical Scavenging : The antioxidant capacity of similar compounds suggests that this compound may also scavenge free radicals, contributing to its protective effects against oxidative stress .

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of various methoxyphenol derivatives found that compounds containing the methoxy group exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This suggests that 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide could share similar properties due to its structural similarities .

Anticancer Research

In another study focusing on thiazole compounds, researchers reported that certain derivatives showed potent activity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy. The findings indicate that the thiazole ring in this compound may play a crucial role in its biological activity .

Q & A

Basic: What are the key synthetic pathways for 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core using phosphorus pentasulfide (P₄S₁₀) or analogous reagents to cyclize precursors into the 4-phenylthiazole scaffold .

- Step 2: Introduction of the methylthio (-SMe) group at position 2 of the thiazole via nucleophilic substitution or oxidative coupling .

- Step 3: Coupling of the 2-methoxyphenoxyacetamide moiety to the thiazole ring using chloroacetyl chloride or activated esters under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Column chromatography or recrystallization from ethanol is commonly employed .

Key Reaction Variables:

| Parameter | Example Conditions | Source |

|---|---|---|

| Solvent | DMF, toluene/water mixtures | |

| Catalysts/Reagents | P₄S₁₀, chloroacetyl chloride | |

| Temperature | Reflux (100–120°C) or room temperature |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: To confirm the integration of aromatic protons (e.g., methoxyphenoxy and phenyl groups) and acetamide methylene (-CH₂-) signals. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm .

- IR Spectroscopy: Detects carbonyl (C=O, ~1660–1680 cm⁻¹) and thioamide (C-S, ~610–620 cm⁻¹) functional groups .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- TLC Monitoring: Hexane:ethyl acetate (9:1) or similar solvent systems track reaction progress .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalyst Screening: Testing bases like K₂CO₃ vs. NaHCO₃ can alter regioselectivity in thiazole functionalization .

- By-Product Mitigation: Use of scavengers (e.g., molecular sieves) to absorb excess reagents or water .

Case Study: In a thiazolidinedione-acetamide synthesis, DMF with K₂CO₃ achieved 78% yield, while THF under similar conditions yielded only 45% .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Validation: Ensure ≥95% purity via HPLC before biological testing to exclude confounding effects from impurities .

- Cross-Assay Validation: Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) systems. For example, a compound showing IC₅₀ = 10 μM in kinase assays but no in vivo efficacy may require pharmacokinetic optimization .

- Structural Analog Analysis: Compare activity of derivatives (e.g., methylthio vs. methoxy substitutions) to identify critical pharmacophores .

Example: Thiazole derivatives with methylthio groups exhibit enhanced antimicrobial activity compared to methoxy analogs, likely due to improved membrane permeability .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Screen against targets like COX-2 or EGFR using software (e.g., AutoDock Vina) to predict binding affinities .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values against purified targets (e.g., proteases, kinases) .

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization .

- Omics Approaches: RNA sequencing or proteomics to identify differentially expressed pathways post-treatment .

Case Study: A structurally similar acetamide showed COX-2 inhibition (IC₅₀ = 2.1 μM) via hydrogen bonding with Arg120 and Tyr355 residues, validated by X-ray crystallography .

Advanced: How to address discrepancies in synthetic routes reported across studies?

Methodological Answer:

- Reaction Kinetic Analysis: Compare rate constants under varying conditions (e.g., temperature, solvent polarity) to identify rate-limiting steps .

- Intermediate Trapping: Use quenching agents (e.g., MeOH) to isolate and characterize unstable intermediates via LC-MS .

- Computational Modeling: DFT calculations to predict energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Example: A study reported 65% yield using P₄S₁₀, while another achieved 82% with Lawesson’s reagent; computational models attributed this to lower activation energy in the latter route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.